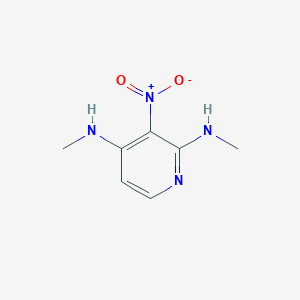

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Vue d'ensemble

Description

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a chemical compound with the molecular formula C7H10N4O2. It is characterized by a pyridine ring substituted with nitro and methyl groups at specific positions

Analyse Des Réactions Chimiques

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amines or amides.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine has been studied for its potential role in cancer therapy. Research indicates that derivatives of pyridine compounds can inhibit specific signaling pathways associated with cancer cell proliferation. For instance, similar compounds have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) activity, which is critical in various cancers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of cellular signaling pathways that lead to apoptosis (programmed cell death) in cancer cells. This is particularly relevant for tumors that exhibit resistance to conventional therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide or herbicide. Its structural similarity to other known agrochemicals suggests potential activity against pests and weeds. Studies have indicated that nitro-substituted pyridines can disrupt the biological functions of target organisms, leading to their mortality .

Development of New Formulations

Ongoing research aims to develop formulations that enhance the efficacy and reduce the environmental impact of traditional pesticides. This compound could serve as a building block for creating new agrochemical products that are both effective and environmentally friendly .

Organic Synthesis

Synthetic Intermediates

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing pharmaceuticals and other organic compounds .

Reactivity and Derivatives

The presence of both amine and nitro functional groups allows for diverse reactivity patterns, facilitating the synthesis of derivatives that may possess enhanced biological activities or novel properties. This versatility is crucial for researchers aiming to develop new compounds with specific functionalities .

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Antimicrobial Activity: It disrupts microbial cell walls and metabolic pathways.

Comparaison Avec Des Composés Similaires

3-Nitropyridine-2,4-diamine: Lacks the methyl groups present in N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.

2,4-Diaminopyridine: A simpler analog without the nitro group.

N-Methyl-3-nitropyridine-2,4-diamine: Contains only one methyl group.

Uniqueness: this compound is unique due to its dual methyl substitution, which enhances its stability and reactivity compared to its analogs.

Activité Biologique

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a chemical compound with the molecular formula C7H10N4O2. This compound has garnered attention for its diverse biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with methyl and nitro groups. The presence of the nitro group is particularly significant as it plays a crucial role in the compound's biological activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. The compound can bind to the active sites of specific enzymes, disrupting their function. This property is valuable in drug development, particularly for targeting diseases that involve dysregulated enzyme activity.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 5.2 | |

| Inducible Nitric Oxide Synthase (iNOS) | Non-competitive | 3.1 |

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell walls and interfering with metabolic pathways, leading to cell death.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Candida albicans | 15 µg/mL |

3. Anti-inflammatory Properties

The nitro group in this compound contributes to its anti-inflammatory effects by modulating inflammatory pathways. It has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.

Table 3: Anti-inflammatory Activity

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Binding: The compound's structure allows it to fit into the active sites of enzymes, inhibiting their function.

- Nitro Group Reduction: The nitro group undergoes enzymatic reduction, producing reactive intermediates that can covalently bond to cellular macromolecules, leading to antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy: A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections resistant to conventional antibiotics.

- Anti-inflammatory Effects: Another research effort showed that the compound significantly reduced inflammation in animal models of arthritis, indicating its potential for treating inflammatory diseases .

Propriétés

IUPAC Name |

2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKULECVAKNAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.